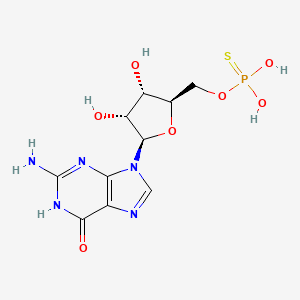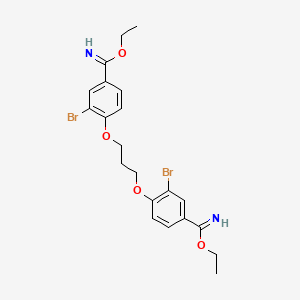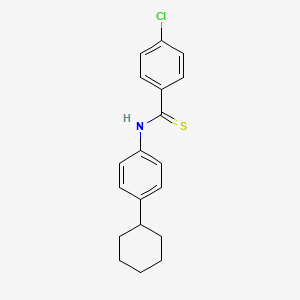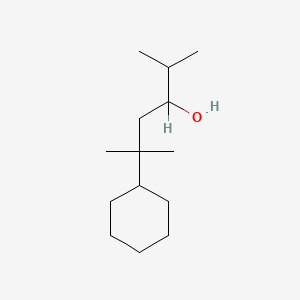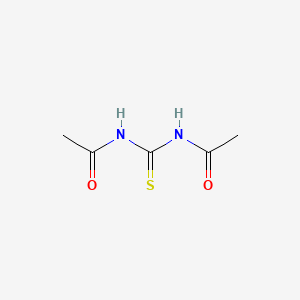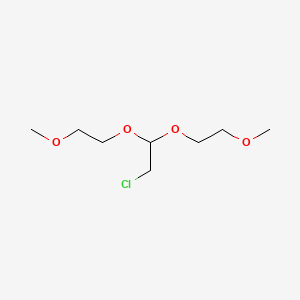
2-Chloro-1,1-bis(2-methoxyethoxy)ethane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1,1-bis(2-methoxyethoxy)ethane is an organic compound with the molecular formula C8H17ClO4 It is a chlorinated ether, characterized by the presence of two methoxyethoxy groups attached to a central ethane backbone, with a chlorine atom bonded to one of the carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1,1-bis(2-methoxyethoxy)ethane typically involves the reaction of 2-chloroethanol with methoxyethanol in the presence of a strong acid catalyst. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-chloroethanol is replaced by the methoxyethoxy group from methoxyethanol. The reaction conditions often require controlled temperatures and the use of an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and optimized reaction conditions, such as temperature, pressure, and catalyst concentration, are crucial for efficient production. Additionally, purification steps, including distillation and recrystallization, are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1,1-bis(2-methoxyethoxy)ethane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different substituted ethers.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Substituted ethers, such as 2-methoxyethoxyethanol or 2-methoxyethoxythiol.
Oxidation: Aldehydes or carboxylic acids, depending on the extent of oxidation.
Reduction: Alcohols or alkanes, depending on the reducing agent and reaction conditions.
Applications De Recherche Scientifique
2-Chloro-1,1-bis(2-methoxyethoxy)ethane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential use in biochemical assays and as a reagent in molecular biology experiments.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals, solvents, and as a stabilizer in certain formulations.
Mécanisme D'action
The mechanism of action of 2-Chloro-1,1-bis(2-methoxyethoxy)ethane involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In biochemical assays, it may act as a substrate or inhibitor, modulating the activity of enzymes. In drug synthesis, it serves as a building block, contributing to the pharmacophore of the final therapeutic agent. The pathways involved often include nucleophilic substitution or oxidation-reduction reactions, leading to the formation of active intermediates or products.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Bis(2-chloroethoxy)ethane: Similar in structure but with two chloroethoxy groups instead of methoxyethoxy groups.
Bis(2-chloroethyl) ether: Contains two chloroethyl groups attached to an oxygen atom.
2-Chloroethyl phenyl sulfide: Features a phenyl group attached to a chloroethyl group.
Uniqueness
2-Chloro-1,1-bis(2-methoxyethoxy)ethane is unique due to the presence of methoxyethoxy groups, which impart distinct chemical properties, such as increased solubility in organic solvents and potential for specific interactions in biochemical applications. Its versatility in undergoing various chemical reactions and its utility as an intermediate in synthesis further distinguish it from similar compounds.
Propriétés
Numéro CAS |
94291-95-9 |
|---|---|
Formule moléculaire |
C8H17ClO4 |
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
2-chloro-1,1-bis(2-methoxyethoxy)ethane |
InChI |
InChI=1S/C8H17ClO4/c1-10-3-5-12-8(7-9)13-6-4-11-2/h8H,3-7H2,1-2H3 |
Clé InChI |
SUBSHCJSKRMLPQ-UHFFFAOYSA-N |
SMILES canonique |
COCCOC(CCl)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



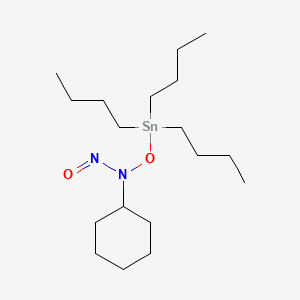
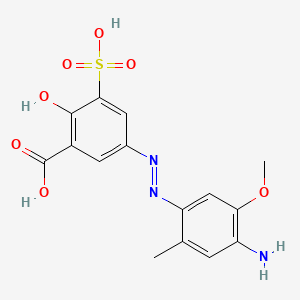

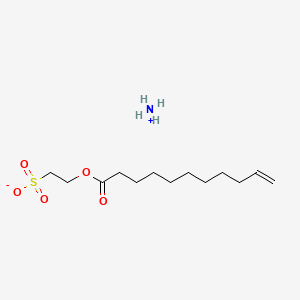
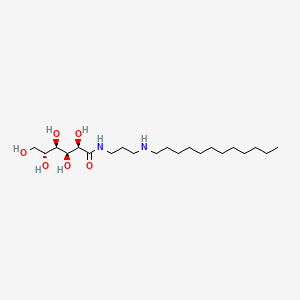
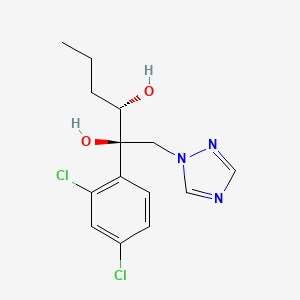

![1,3-Benzenedisulfonic acid, 4-[bis[4-(diethylamino)phenyl]methyl]-6-hydroxy-](/img/structure/B12669438.png)
